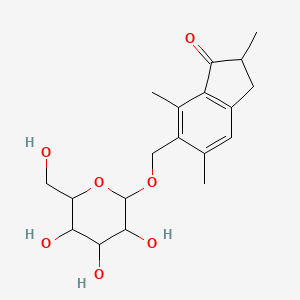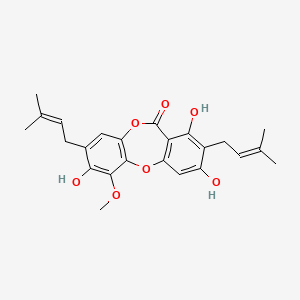
8(17),12E,14-Labdatrien-20-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8(17),12E,14-Labdatrien-20-oic acid is a natural product from Isodon yuennanensis . It is a labdane-type diterpene with a molecular formula of C20H30O2 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H-NMR to be consistent with its chemical formula . The lipophilic character of this compound is probably responsible for its stability on the AC binding site .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 302.45 g/mol . . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Natural Product Isolation : This compound has been isolated from various plant species, indicating its prevalence in nature. For instance, it was found in the rhizomes of Isodon yuennanensis (Huang et al., 2015) and from the leaves of Callicarpa nudiflora, showcasing its potential as a naturally occurring bioactive compound (Zhang et al., 2014).
Pharmacological Properties : Certain studies have focused on the pharmacological properties of this compound. For example, a study highlighted its vasorelaxant effect, suggesting a role in stimulating adenylyl cyclase and the cAMP/PKA pathway (Ribeiro et al., 2015).
Antimicrobial and Antifeedant Activities : Some labdane diterpenoids, including derivatives of 8(17),12E,14-Labdatrien-20-oic acid, have shown antimicrobial properties and potential as antifeedant agents. For instance, compounds isolated from Potamogeton natans displayed antialgal activities, indicating their potential use in controlling harmful algal blooms (DellaGreca et al., 2001).
Cytotoxicity Studies : Some studies have investigated the cytotoxic properties of labdane-type diterpenoids, including derivatives of this compound, suggesting their potential application in cancer research. For instance, a study on Croton oblongifolius derivatives indicated moderate cytotoxicity against human tumor cell lines (Sommit et al., 2003).
Respiratory Illness Research : This compound has been studied in the context of respiratory illnesses, particularly for its relaxant effects on airway smooth muscle cells, which could have implications for treating conditions like asthma (Alencar Filho et al., 2020).
Mécanisme D'action
In vitro and in silico studies have shown that 8(17),12E,14-Labdatrien-20-oic acid promotes relaxant effect on airway smooth muscle cells (ASMCs), a phenomenon related to the direct activation of the AC-cAMP-PKA pathway . This compound can interact, stabilizing the catalytic dimer of AC, although less efficiently than forskolin .
Safety and Hazards
Propriétés
IUPAC Name |
8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWZUQLAWRAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


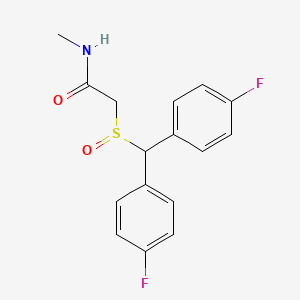
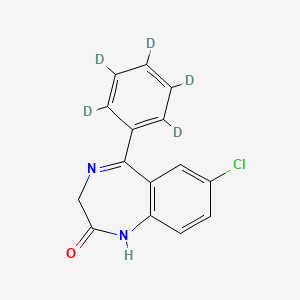
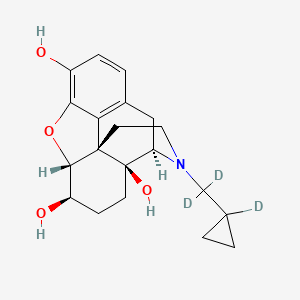
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
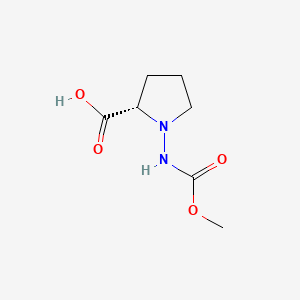
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)
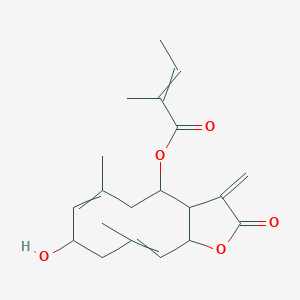
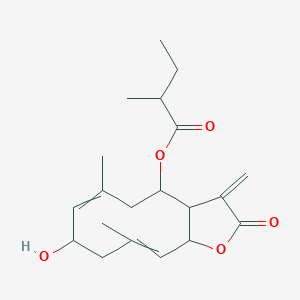

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
